molecular formula C16H24BNO3 B13334873 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol

Cat. No.: B13334873
M. Wt: 289.2 g/mol
InChI Key: KKNZPFOMCPXMBZ-UHFFFAOYSA-N
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Description

The compound 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group attached to a benzyl moiety, which is further linked to an azetidin-3-ol ring. Such properties make it valuable in medicinal chemistry and materials science, particularly as a synthetic intermediate or bioactive molecule .

Properties

Molecular Formula

C16H24BNO3

Molecular Weight

289.2 g/mol

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azetidin-3-ol

InChI

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-5-12(6-8-13)9-18-10-14(19)11-18/h5-8,14,19H,9-11H2,1-4H3

InChI Key

KKNZPFOMCPXMBZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC(C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester moiety can be synthesized by reacting 4-bromobenzyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

    Azetidine Ring Formation: The azetidine ring can be introduced by reacting the boronic ester intermediate with azetidine-3-ol under suitable conditions, often involving a base and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate or cesium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include various substituted benzyl azetidines, boronic acids, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound’s boronic ester moiety can interact with biological molecules, making it useful in the development of enzyme inhibitors and other bioactive compounds.

    Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol involves its ability to participate in various chemical reactions due to the presence of the boronic ester and azetidine ring. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the azetidine ring can undergo ring-opening reactions. These properties make the compound versatile in both chemical and biological contexts.

Comparison with Similar Compounds

Structural Variations in the Azetidine/Amine Moiety

Azetidine vs. Pyrrolidine and Piperidine Derivatives
  • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine ():
    Replacing the azetidine ring with a 5-membered pyrrolidine increases ring flexibility and alters steric and electronic properties. Pyrrolidine derivatives are often used in drug discovery due to enhanced solubility and metabolic stability .
  • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine ():
    The 6-membered piperidine ring further modifies steric bulk and basicity, influencing binding affinity in receptor-targeted therapies .
  • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine ():
    The addition of a second nitrogen atom in piperazine introduces hydrogen-bonding sites, enhancing interactions with biological targets .
Functional Group Modifications
  • Urea and Amide Derivatives :
    • 1-(4-(tert-Butyl)phenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea ():

      The urea group enables strong hydrogen bonding, improving target specificity in kinase inhibitors .
    • 3-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propanamide ():

      The amide group enhances stability and solubility, critical for oral bioavailability .

Variations in the Aromatic Substituent

Benzyl vs. Phenyl and Benzoic Acid Derivatives
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid ():
    The carboxylic acid group enables conjugation to polymers or biomolecules, expanding applications in drug delivery .

Polymeric and Macromolecular Analogues

  • Poly(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl acrylate) (): Incorporated into glucose-responsive vesicles, this polymer leverages the boronic ester’s H₂O₂ sensitivity for controlled drug release in diabetes therapy .

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol can be described as follows:

  • Molecular Formula : C13H22BNO
  • Molecular Weight : 221.14 g/mol
  • IUPAC Name : 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol
  • CAS Number : 1227068-67-8

This compound features a boron-containing moiety which is significant in influencing its biological activity.

The biological activity of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol primarily involves interactions with various biological targets:

Case Study 1: Kinase Inhibition

A recent study investigated the efficacy of various boron-containing compounds as kinase inhibitors. The results indicated that compounds similar to 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidin-3-ol exhibited significant inhibition against several receptor tyrosine kinases (RTKs), with IC50 values in the low nanomolar range . This suggests a promising therapeutic application in cancers driven by aberrant kinase signaling.

Case Study 2: Antioxidant Activity

Research focusing on the antioxidant properties of boron-containing compounds revealed that they can effectively scavenge free radicals and reduce oxidative stress markers in vitro. The study found that derivatives similar to our compound demonstrated a reduction in malondialdehyde (MDA) levels and an increase in glutathione levels in treated cells .

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionReference
Kinase InhibitionInhibition of receptor tyrosine kinases
AntioxidantScavenging free radicals
NeuroprotectivePotential protective effects against neuronal damage

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